OH-Manoyl oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OH-Manoyl oxide, also known as Manoyl oxide, is a compound that belongs to labdane diterpenes . It is a compound of general formula C20H34O and a mixture of two C13 epimers . It is known to exhibit a number of important properties, such as antibacterial or anti-inflammatory activities .
Synthesis Analysis
The synthesis of OH-Manoyl oxide involves a novel “zeolite catalyst–solvent” system for the sustainable one-step synthesis of the terpenoid manoyl oxide . This system results in 90% yields at 135 °C and atmospheric pressure . The process uses a substrate-controlled methodology to achieve selectivity .Molecular Structure Analysis
The molecular structure of OH-Manoyl oxide is confirmed by organelle purification and chemical analysis . The labdane diterpene backbone is typically synthesized by two successive reactions catalyzed by two distinct classes of diterpene synthases .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of OH-Manoyl oxide are driven by solvent. The activation energy barrier decreases in the presence of appropriate solvents . The process involves the use of a zeolite catalyst .Physical And Chemical Properties Analysis
OH-Manoyl oxide is a compound of general formula C20H34O . It is a mixture of two C13 epimers . It is known to exhibit a number of important properties, such as antibacterial or anti-inflammatory activities .Scientific Research Applications
Oxidation of Organic Contaminants
OH-Manoyl oxide plays a crucial role in the oxidation of organic contaminants. The iron oxide-catalyzed production of hydroxyl radical (*OH) from hydrogen peroxide (H2O2) has been instrumental in oxidizing organic pollutants in soils and groundwater. This process is dependent on the concentration of iron oxide and H2O2, with different solids producing *OH at varying rates (Kwan & Voelker, 2003).
Biotransformations with Filamentous Fungi
Microbial transformations of manoyl oxides by filamentous fungi have been utilized to introduce hydroxyl groups into substrates. This technique has been particularly effective in creating new, highly oxygenated, bioactive manoyl-oxide compounds with diverse biological properties. Forskolin and its derivatives have been the primary focus, with their ability to activate adenylate cyclase being a key area of study (García-Granados et al., 2007).
Surface-mediated Production of Hydroxyl Radicals
OH-Manoyl oxide is implicated in the surface-mediated production of hydroxyl radicals, particularly in the context of nanosized iron oxides in nanotechnology. The surface of γ-Fe(2)O(3) nanoparticles has been shown to mediate the production of hydroxyl radicals under certain conditions, which has implications for both the efficiency and biotoxicity of these nanomaterials (Voinov et al., 2011).
Photocatalytic CO2 Reduction
OH-Manoyl oxide has been identified as key in the photocatalytic reduction of CO2 to carbon-based fuels. The combination of hydroxides and oxygen vacancies in non-stoichiometric indium oxide nanoparticles, In2O3-x(OH)y, has been shown to be effective in reducing CO2 to CO under solar irradiation (Hoch et al., 2014).
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) leverage the hydroxyl radical (·OH), generated in part by OH-Manoyl oxide, for environmental remediation. These processes are effective in destroying or degrading toxic pollutants and converting recalcitrant pollutants into biodegradable compounds (Sirés et al., 2014).
Electrocatalysis
OH-Manoyl oxide plays a role in electrocatalysis, particularly in the oxygen evolution reaction (OER) in alkaline solutions. Small nanoparticles of nickel oxide and nickel hydroxide, associated with OH-Manoyl oxide, have shown excellent catalytic activity in OER (Stern & Hu, 2014).
Safety And Hazards
Future Directions
properties
CAS RN |
122757-60-2 |
---|---|
Product Name |
OH-Manoyl oxide |
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
[(3R,4aS,6aR,10aR,10bS)-3-ethenyl-4a,7,7,10a-tetramethyl-2,5,6,6a,8,9,10,10b-octahydro-1H-benzo[f]chromen-3-yl]methanol |
InChI |
InChI=1S/C20H34O2/c1-6-20(14-21)13-9-16-18(4)11-7-10-17(2,3)15(18)8-12-19(16,5)22-20/h6,15-16,21H,1,7-14H2,2-5H3/t15-,16+,18-,19+,20+/m1/s1 |
InChI Key |
CMXOSVFYCJCFHE-PPLKHSGQSA-N |
Isomeric SMILES |
C[C@@]12CCCC([C@H]1CC[C@]3([C@H]2CC[C@](O3)(CO)C=C)C)(C)C |
SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(CO)C=C)C)C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CCC(O3)(CO)C=C)C)C)C |
synonyms |
16-hydroxy-13-manoyl oxide OH-manoyl oxide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.